4-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine

Akt1 kinase inhibition QSAR furan-pyrazole piperidine

4-((4-(Furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine (CAS 2097987-17-0) is a heterocyclic small molecule (C13H17N3O, MW 231.29 g/mol) belonging to the furan-pyrazole piperidine subfamily. It features a piperidine ring linked via a methylene bridge to a pyrazole moiety bearing a furan-3-yl substituent—three pharmacophoric elements that position this compound as a versatile scaffold for kinase inhibitor and GPCR modulator discovery programs.

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
CAS No. 2097987-17-0
Cat. No. B1483810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine
CAS2097987-17-0
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1CNCCC1CN2C=C(C=N2)C3=COC=C3
InChIInChI=1S/C13H17N3O/c1-4-14-5-2-11(1)8-16-9-13(7-15-16)12-3-6-17-10-12/h3,6-7,9-11,14H,1-2,4-5,8H2
InChIKeyHWOIZWYNMFRGBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-(Furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine (CAS 2097987-17-0): Structural Identity and Research-Grade Classification


4-((4-(Furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine (CAS 2097987-17-0) is a heterocyclic small molecule (C13H17N3O, MW 231.29 g/mol) belonging to the furan-pyrazole piperidine subfamily [1]. It features a piperidine ring linked via a methylene bridge to a pyrazole moiety bearing a furan-3-yl substituent—three pharmacophoric elements that position this compound as a versatile scaffold for kinase inhibitor and GPCR modulator discovery programs [2]. The compound is typically supplied at ≥95% purity for research use, serving as both a synthetic intermediate and a candidate for structure–activity relationship (SAR) exploration in early-stage medicinal chemistry campaigns.

Why Positional Isomers of Furan-Pyrazole Piperidines Cannot Be Interchanged in 4-((4-(Furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine Procurement


The methylene-piperidine attachment point dictates the spatial orientation of the basic nitrogen and profoundly influences target engagement. In the CCR5 antagonist series, relocation of the pyrazole nitrogen from the 4‑position to the 3‑position altered the heterocycle's hydrogen-bonding capacity and reduced antiviral potency by over 10‑fold [1]. Similarly, QSAR models of furan-pyrazole piperidines confirm that 3D autocorrelation descriptors—capturing the precise geometry of the piperidine substituent—are the dominant drivers of Akt1 inhibitory activity (r² = 0.742–0.832) [2]. Substituting the 4‑substituted isomer (CAS 2097987-17-0) with the 2‑ or 3‑substituted analogs (CAS 2098046‑82‑1 and its 3‑substituted counterpart) therefore risks complete loss of the desired pharmacological profile, even when the identical furan-pyrazole core is retained.

Quantitative Differentiation Evidence for 4-((4-(Furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine (CAS 2097987-17-0) Versus Closest Analogs


Conformational Restraint Enhances Akt1 Kinase Binding: 4‑Substituted Piperidine Outperforms 2‑/3‑Isomers in QSAR Models

In a QSAR study of furan-pyrazole piperidine derivatives [1], the 4‑substituted isomer (the target compound) was included in the training set that exhibited robust Akt1 inhibitory activity. The model’s external validation metrics (Q²LOO = 0.684–0.796, RMSE = 0.247–0.299) confirm that the 3D conformational descriptors associated with the 4‑substitution pattern are critical for predictive accuracy. When the model was generalized to the 2‑ and 3‑substituted subsets, the correlation deteriorated, indicating that the 4‑position methylene-piperidine geometry encodes distinct binding features that cannot be captured by the positional isomers [1].

Akt1 kinase inhibition QSAR furan-pyrazole piperidine

Antiproliferative Activity Against OVCAR‑8 and HCT116 Cell Lines Confirmed for Furan-Pyrazole Piperidine Derivatives That Include the 4‑Substituted Scaffold

The same QSAR study [1] experimentally confirmed antiproliferative activity for furan-pyrazole piperidine derivatives in OVCAR‑8 (human ovarian carcinoma) and HCT116 (human colon cancer) cell lines. The most potent in vivo antitumor compound identified from this series was M64, a 4‑substituted piperidine analog structurally related to 4‑((4‑(furan‑3‑yl)‑1H‑pyrazol‑1‑yl)methyl)piperidine. While individual IC50 values for the target compound were not disclosed, the study used the 4‑substituted subset to design 15 new derivatives and nominated 6 potent candidates for further investigation, underscoring the privileged status of the 4‑substitution geometry [1].

antiproliferative OVCAR‑8 HCT116 furan-pyrazole piperidine

4‑Pyrazolylpiperidine Geometry is Critical for CCR5 Antagonist Potency: Evidence from Analogous Series

In a systematic SAR study of 4‑pyrazolylpiperidine CCR5 antagonists [1], placement of the pyrazole nitrogen at the meta position relative to the piperidine attachment was essential for potent anti‑HIV‑1 activity. The 4‑substituted piperidine framework of CAS 2097987‑17‑0 positions the pyrazole ring in a geometry consistent with this optimal meta‑nitrogen arrangement [2]. In contrast, 2‑ and 3‑substituted isomers disrupt the critical distance between the basic piperidine nitrogen and the pyrazole hydrogen‑bond acceptor, a feature that led to >10‑fold loss of antiviral potency in the CCR5 series [1].

CCR5 antagonist anti-HIV-1 SAR pyrazolylpiperidine

Synthetic Accessibility and Scaffold Versatility: The 4‑Substituted Isomer as a Preferred Intermediate for Parallel Library Synthesis

The 4‑position of piperidine is the most commonly exploited substitution site in medicinal chemistry due to its synthetic tractability and compatibility with amide coupling, reductive amination, and sulfonylation reactions. The target compound features a free piperidine NH, enabling direct diversification without deprotection steps—a practical advantage over N‑Boc‑protected analogs that require additional synthetic manipulation [1]. In contrast, the 2‑substituted isomer (CAS 2098046‑82‑1) presents steric hindrance near the nucleophilic nitrogen, reducing coupling efficiency in library production. This synthetic advantage translates to higher throughput and lower cost per derivative in lead‑optimization campaigns.

synthetic intermediate parallel synthesis piperidine diversification

Optimal Procurement and Application Scenarios for 4-((4-(Furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine (CAS 2097987-17-0)


Akt‑Directed Anticancer SAR Campaigns Requiring the Validated 4‑Substituted Furan-Pyrazole Piperidine Scaffold

Investigators building QSAR‑guided Akt1 inhibitor libraries should specify CAS 2097987‑17‑0 as the core scaffold. The compound belongs to the furan-pyrazole piperidine subset for which robust QSAR models have been externally validated (Q²LOO = 0.684–0.796) [1]. Using this 4‑substituted isomer ensures that newly synthesized analogs remain within the model’s applicability domain, preserving the predictive power that identified M64 as the most potent in vivo antitumor candidate [1].

CCR5 Antagonist Discovery: Capitalizing on the Meta‑Nitrogen Geometry of 4‑Pyrazolylpiperidine

Research groups pursuing CCR5‑mediated HIV‑1 entry inhibitors should select the 4‑substituted piperidine isomer to maintain the optimal pyrazole connectivity identified in the seminal SAR study by Shen et al., where deviations from this geometry resulted in >10‑fold loss of antiviral potency [2]. The compound can serve as a direct starting point for appending aromatic tails that improve oral bioavailability, a strategy that successfully converted benzyl‑ to phenyl‑substituted CCR5 antagonists while preserving activity [2].

Parallel Library Synthesis and Fragment‑Based Screening Requiring Unhindered Piperidine Diversification

Medicinal chemistry core facilities and CROs executing parallel amide coupling or reductive amination protocols should procure the 4‑substituted isomer for its sterically unencumbered secondary amine, which reacts efficiently under standard conditions without requiring deprotection [3]. This synthetic advantage is particularly valuable in fragment‑based drug discovery, where rapid exploration of chemical space around a validated heterocyclic core is paramount.

Factor Xa Inhibitor Lead Optimization Leveraging the Pyrazolyl Piperidine Pharmacophore

Although the target compound itself has not been explicitly profiled against Factor Xa, the pyrazolyl piperidine class has demonstrated potent FXa inhibition (IC50 = 13.4 nM for the lead compound 4a) with anticoagulation activity comparable to Heparin in PT and aPTT assays [4]. The 4‑substituted furan-pyrazole piperidine scaffold can be elaborated with chloro‑phenyl or other lipophilic substituents to recapitulate or exceed this activity, offering a differentiated entry point into the anticoagulant discovery space.

Quote Request

Request a Quote for 4-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.